6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline -

6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Catalog Number: EVT-4001591
CAS Number:
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist. It was developed for the treatment of insomnia and has progressed to Phase III clinical trials. []

Relevance: MK-4305 shares a key structural motif with 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline: the 7-methyl-1,4-diazepane ring system. This shared feature suggests potential similarities in their binding interactions and pharmacological profiles, despite differences in other substituents. []

2-(4-(4-(2-Chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6e)

Compound Description: This compound exhibited positive inotropic activity, demonstrating a 6.79 ± 0.18% increase in stroke volume at a concentration of 1×10-5 M in an in vitro study using isolated rabbit-heart preparations. []

Relevance: This compound and 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline both contain the 1,4-diazepane ring system within their structures. This common structural element suggests potential overlap in their pharmacological targets or mechanisms of action, even though they differ in other substituents and overall structures. []

2-(4-(4-Methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6m)

Compound Description: This derivative showed promising positive inotropic activity, leading to an 8.38 ± 0.16% increase in stroke volume at 3 × 10−5 M in isolated rabbit heart preparations. []

Relevance: Similar to 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, this compound contains a 1,4-diazepane ring system. This structural similarity, despite variations in other parts of the molecules, suggests potential shared pharmacological targets or mechanisms. []

4-[6-[6-Methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b)

Compound Description: This 8-quinolinamine derivative showed significant efficacy against Leishmania donovani infections in hamsters. []

Relevance: This compound shares a significant structural resemblance with 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline. Both compounds feature a central 6-methoxy-4-methylquinoline moiety, but differ in the substituent at the 2-position of the quinoline ring. This structural similarity points towards potential similarities in their mechanism of action and pharmacological profiles. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

Compound Description: Darexaban (YM150) is a potent and orally active factor Xa inhibitor, currently undergoing clinical trials for the prevention and treatment of thromboembolic diseases. []

Relevance: Darexaban and 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline both contain the 4-methyl-1,4-diazepane moiety within their structures. This shared structural element suggests that, despite differences in their core structures and other substituents, these compounds may interact with similar biological targets or exhibit overlapping pharmacological activities. []

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is an inhibitor designed to target the KDM5 family of histone H3 lysine 4 demethylases by covalently binding to a non-catalytic cysteine (Cys481 in KDM5A). []

Relevance: Both N43 and 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline share the 1,4-diazepane ring system as a common structural feature. This shared element suggests a possibility of similar binding interactions with biological targets despite differences in their core structures and other substituents. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide derivatives

Compound Description: This series of compounds are described as histamine receptor antagonists and tachykinin receptor antagonists. They show potential for treating various allergic and inflammatory diseases. []

Relevance: These derivatives and 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline both contain a [, ]diazepane ring system. This shared structural feature suggests that despite differences in their core structures and specific substituents, these compounds might interact with similar biological targets or exhibit overlapping pharmacological activities. []

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline (I) and its 2-substituted analogues

Compound Description: This compound (I) and its 2-substituted analogues were synthesized and evaluated for their antimalarial activity. Notably, compound I showed high blood and tissue schizonticidal activity. []

Relevance: These compounds share a significant structural similarity with 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, specifically the 6-methoxy-4-methylquinoline moiety. This structural resemblance, despite differences in the substituent at the 2-position, suggests the possibility of overlapping pharmacological profiles and biological targets. []

Properties

Product Name

6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

IUPAC Name

6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-6-5-14(21-3)12-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3

InChI Key

XBYBQHGKIFQNPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.